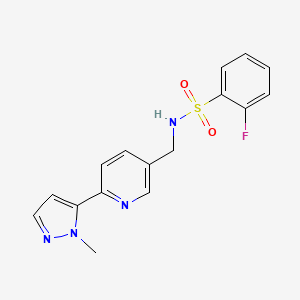

2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2S/c1-21-15(8-9-19-21)14-7-6-12(10-18-14)11-20-24(22,23)16-5-3-2-4-13(16)17/h2-10,20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFELGEFLOLQKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, which are then coupled with a benzenesulfonamide derivative. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Industry: Used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction is mediated by the compound’s unique structural features, which allow it to fit into the active sites of these targets and form stable complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Family

The compound belongs to a broader class of benzenesulfonamides, which are well-studied for their bioactivity. Key structural analogues include:

4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide

- Structural Differences: Lacks the pyridine-pyrazole substituent and fluorine atom. The 4-amino group increases polarity compared to the fluorine substituent in the target compound.

4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonamide

- Structural Differences : Contains a dihydro-pyrazolone ring instead of the pyridine-pyrazole system.

- Functional Impact : The ketone group in the pyrazolone may influence solubility and binding affinity compared to the methylpyrazole in the target compound .

Electronic and Physicochemical Properties

While explicit data for the target compound are absent, inferences can be drawn from analogues:

- Pyridine-Pyrazole System : This moiety may improve lipophilicity (logP) compared to simpler heterocycles like isoxazole, affecting membrane permeability .

Hypothetical Data Table (Based on Structural Trends)

| Property | Target Compound | 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | 4-(Dihydro-pyrazolone)benzenesulfonamide |

|---|---|---|---|

| Molecular Weight | ~351.35 g/mol | ~255.28 g/mol | ~281.30 g/mol |

| logP (Estimated) | 2.1–2.5 | 1.2–1.6 | 1.8–2.0 |

| Solubility (aq. buffer) | Moderate (20–50 µM) | High (>100 µM) | Low (<10 µM) |

| Enzyme Inhibition (IC50) | Not Reported | ~50 nM (Carbonic Anhydrase II) | ~120 nM (Carbonic Anhydrase IX) |

Heterocyclic Variations

The compound described in , N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide, shares the pyridine-pyrazole core but replaces the sulfonamide with a propanamide group.

Biological Activity

2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that combines various pharmacologically relevant functional groups, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom , pyrazole , pyridine , and benzenesulfonamide moieties, which contribute to its biological properties. Its molecular formula is with a molecular weight of 348.38 g/mol. The presence of these functional groups allows for diverse interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity. This is facilitated by the structural compatibility between the compound and the enzyme's active site.

- Receptor Binding : It may also interact with various receptors, altering their function and signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit significant biological activities, particularly in oncology and anti-inflammatory contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Compounds containing the 1H-pyrazole scaffold have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers .

- A study reported that derivatives similar to this compound exhibited IC50 values indicating potent antiproliferative effects on cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been noted in several studies. Pyrazole derivatives have been associated with reduced levels of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

A selection of research findings related to the biological activity of compounds similar to this compound is summarized below:

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, which include:

- Preparation of pyrazole and pyridine intermediates.

- Coupling with benzenesulfonamide derivatives using fluorinating agents and catalysts.

This compound serves as a building block in drug discovery, particularly for developing new anticancer agents and anti-inflammatory drugs.

Q & A

Q. Critical Parameters :

- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling).

- Temperature control (60–100°C for coupling reactions).

- Protecting group strategies for sulfonamide nitrogen during functionalization.

How can the fluorine atom at the 2-position of the benzene ring influence binding affinity?

Advanced Research Question

The fluorine atom enhances binding through:

- Electron-Withdrawing Effects : Stabilizes negative charge on the sulfonamide group, improving hydrogen bonding with target proteins.

- Hydrophobic Interactions : Fluorine’s low polarizability enhances van der Waals interactions in hydrophobic pockets.

Q. Methodological Validation :

- Compare binding affinity of the fluorinated compound with non-fluorinated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Computational docking (e.g., AutoDock Vina) to map interactions in protein active sites .

What analytical techniques confirm the compound’s structural identity and purity?

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC : Purity >98% using a C18 column (λ = 254 nm, retention time ~12 min) .

How can researchers resolve discrepancies in reported metabolic stability across assay systems?

Advanced Research Question

- Assay Standardization :

- Use pooled human liver microsomes (HLM) with NADPH cofactor for CYP450-mediated metabolism studies.

- Include positive controls (e.g., verapamil for CYP3A4).

- Orthogonal Validation :

What parameters optimize purity during final purification?

Basic Research Question

- Column Chromatography :

- Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) for intermediates.

- Final compound: Reverse-phase HPLC (acetonitrile/water + 0.1% TFA).

- Crystallization : Recrystallize from ethanol/water (1:1) at 4°C to remove polar impurities .

How can SAR studies optimize pyrazole substituents for enhanced efficacy?

Advanced Research Question

- Iterative Design :

- Synthesize analogs with substituents (e.g., Cl, CF₃, OMe) at the pyrazole 3- and 5-positions.

- Test in vitro activity (e.g., enzyme inhibition IC₅₀, cell viability assays).

- Computational Guidance :

- Perform molecular dynamics simulations to assess substituent effects on binding pocket occupancy.

- Use QSAR models to predict logP and solubility .

What safety protocols are critical for handling this compound?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

How does the methyl group on the pyrazole impact solubility and bioavailability?

Advanced Research Question

- Solubility Studies :

- Measure logP via shake-flask method (octanol/water).

- Use biorelevant media (FaSSIF/FeSSIF) to simulate intestinal absorption.

- Bioavailability :

How to address conflicting data on off-target activity in kinase assays?

Advanced Research Question

- Panel Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.

- Crystallography : Resolve co-crystal structures with off-target kinases to identify binding motifs.

- Selectivity Optimization : Introduce steric hindrance (e.g., bulkier pyrazole substituents) to reduce off-target interactions .

What strategies stabilize the sulfonamide group against hydrolysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.